molecular formula C19H17ClN6O B11141108 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B11141108
M. Wt: 380.8 g/mol
InChI Key: SGLRBJDNYYHEKJ-UHFFFAOYSA-N
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Description

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group and a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Substitution with Chlorophenyl Group: The pyrazole ring is then substituted with a chlorophenyl group using a Friedel-Crafts acylation reaction.

    Formation of the Triazolopyridine Moiety: The triazolopyridine ring is synthesized separately through the cyclization of appropriate precursors, such as 2-aminopyridine and hydrazine, under reflux conditions.

    Coupling Reaction: The final step involves coupling the pyrazole and triazolopyridine moieties through an acetamide linkage. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of oxides.

    Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of phenyl-substituted derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: It is investigated for its pharmacokinetic properties and potential as a drug candidate.

    Biochemistry: The compound is used in studies to understand its interaction with enzymes and receptors.

    Industrial Chemistry: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A triazolopyridine derivative used as an antidepressant.

    Pyrazolopyridine Derivatives: Compounds with similar structures that exhibit various biological activities.

Uniqueness

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is unique due to its specific combination of a pyrazole ring, chlorophenyl group, and triazolopyridine moiety

Properties

Molecular Formula

C19H17ClN6O

Molecular Weight

380.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C19H17ClN6O/c1-12-15(19(25-22-12)13-5-7-14(20)8-6-13)10-18(27)21-11-17-24-23-16-4-2-3-9-26(16)17/h2-9H,10-11H2,1H3,(H,21,27)(H,22,25)

InChI Key

SGLRBJDNYYHEKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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